tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C16H18BrNO3 and a molecular weight of 352.22 g/mol It is a derivative of naphthalene, substituted with a bromine atom, a methoxy group, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate typically involves the reaction of 7-bromo-2-methoxynaphthalene with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction with cesium carbonate as a base in 1,4-dioxane as the solvent . This method provides high yields and is efficient for producing the desired compound.
Chemical Reactions Analysis
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active naphthalene derivative. This derivative can then interact with various biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparison with Similar Compounds
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-aminophenyl)carbamate: Another tert-butyl carbamate derivative with different substitution patterns.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynyl group instead of a methoxy group.
These compounds share the tert-butyl carbamate group but differ in their substitution patterns, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H18BrNO3 |
---|---|
Molecular Weight |
352.22 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2-methoxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H18BrNO3/c1-16(2,3)21-15(19)18-14-12-9-11(17)7-5-10(12)6-8-13(14)20-4/h5-9H,1-4H3,(H,18,19) |
InChI Key |
NCKYLAKPFVIRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.